benzo[d][1,2,3]thiadiazol-5-aMine
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Overview
Description
Benzo[d][1,2,3]thiadiazol-5-amine is a heterocyclic compound that contains a benzene ring fused to a thiadiazole ring
Mechanism of Action
Target of Action
Benzo[d][1,2,3]thiadiazol-5-amine, a derivative of the thiadiazole ring, is known to interact strongly with biological targets due to its mesoionic character . This compound has been found to exhibit a broad spectrum of biological activities, including anticancer properties . The primary targets of this compound are cancer cells, particularly human breast cancer T47D cells .
Mode of Action
It is known that the compound interacts with its targets (cancer cells) and induces changes that lead to their death . The compound’s ability to cross cellular membranes due to its mesoionic character allows it to interact strongly with its targets .
Biochemical Pathways
It is known that thiadiazole derivatives, such as this compound, can affect a broad range of biochemical pathways due to their wide spectrum of biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The result of the action of this compound is the inhibition of growth in cancer cells . In particular, it has been found to have potent antitumor activity against human breast cancer T47D cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . The compound is soluble, which means it can be readily absorbed and exert its effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,2,3]thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . Another method involves the use of azide-nitrile cycloaddition followed by Buchwald-Hartwig cross-coupling to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,2,3]thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Benzo[d][1,2,3]thiadiazol-5-amine has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[d][1,2,3]thiadiazol-5-amine include other heterocyclic compounds such as benzimidazoles and benzothiazoles .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a benzene ring fused to a thiadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic or optical characteristics .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable building block for the synthesis of complex molecules and materials with specialized functions.
Properties
IUPAC Name |
1,2,3-benzothiadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-4-1-2-6-5(3-4)8-9-10-6/h1-3H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOZWWRQYAJWGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878871 |
Source
|
Record name | 1,2,3-Benzothiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-29-3 |
Source
|
Record name | 1,2,3-Benzothiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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